molecular formula C14H12N2O2 B3830940 [(E)-benzylideneamino] N-phenylcarbamate

[(E)-benzylideneamino] N-phenylcarbamate

Cat. No.: B3830940
M. Wt: 240.26 g/mol
InChI Key: IUWNWHQERLURIY-RVDMUPIBSA-N
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Description

[(E)-benzylideneamino] N-phenylcarbamate is a Schiff base-derived carbamate compound characterized by an E-configuration benzylideneimine group linked to a phenyl carbamate moiety. This compound is synthesized via reflux reactions in methanol, followed by purification through crystallization, as observed in structurally related Schiff base syntheses . Its E-configuration ensures specific spatial geometry, influencing molecular interactions in biological systems or material science applications.

Properties

IUPAC Name

[(E)-benzylideneamino] N-phenylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c17-14(16-13-9-5-2-6-10-13)18-15-11-12-7-3-1-4-8-12/h1-11H,(H,16,17)/b15-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWNWHQERLURIY-RVDMUPIBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NOC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/OC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-benzylideneamino] N-phenylcarbamate typically involves the reaction of benzylideneaniline with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Benzylideneaniline+Phenyl isocyanate[(E)-benzylideneamino] N-phenylcarbamate\text{Benzylideneaniline} + \text{Phenyl isocyanate} \rightarrow \text{this compound} Benzylideneaniline+Phenyl isocyanate→[(E)-benzylideneamino] N-phenylcarbamate

The reaction is usually conducted in an organic solvent such as toluene or dichloromethane, and the temperature is maintained at around 25-30°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the product. The use of catalysts such as indium triflate can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

[(E)-benzylideneamino] N-phenylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylideneamino or phenylcarbamate groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted carbamates.

Scientific Research Applications

[(E)-benzylideneamino] N-phenylcarbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of [(E)-benzylideneamino] N-phenylcarbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit the function of enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects. The compound’s ability to interact with microtubules and inhibit their assembly is one of the key mechanisms underlying its antifungal and antimicrobial activities .

Comparison with Similar Compounds

Structural and Functional Analysis

  • Core Structure: this compound shares a Schiff base backbone with compounds like (E)-{amino[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}amino N-phenylcarbamate . However, the latter’s pyridine ring with Cl/CF₃ substituents introduces steric and electronic effects absent in the parent compound. Configuration: The E-configuration in the benzylideneamino group is critical for planar molecular geometry, whereas Z-configuration analogs (e.g., [(Z)-benzylideneamino]thiourea) exhibit bent structures, altering binding affinities .
  • Functional Groups: Carbamate vs. Substituent Effects: Halogens (Cl, F) and CF₃ groups enhance metabolic stability and electronegativity, as seen in pyridine- and fluorophenyl-substituted analogs .

Q & A

Q. Basic

  • FTIR : Confirms imine (C=N stretch ~1600–1650 cm⁻¹) and carbamate (N–H bend ~1530 cm⁻¹, C=O stretch ~1700 cm⁻¹) functional groups .
  • NMR : ¹H NMR identifies aromatic protons (δ 7.2–8.1 ppm), imine proton (δ ~8.3 ppm), and carbamate NH (δ ~9.5 ppm). ¹³C NMR resolves carbamate carbonyl (δ ~155 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • DFT calculations : B3LYP/6-311++G(2d,2p) models predict vibrational frequencies (scaled by 0.963) and electronic properties (HOMO-LUMO gaps) .

How do conformational dynamics influence the reactivity of this compound?

Advanced
The compound’s flexibility arises from rotatable dihedral angles (e.g., C–N–C–N). Conformational analysis via DFT (B3LYP) and HF methods reveals:

  • Energy barriers : Rotational barriers at θ = 0° (highest energy, ΔE = 2.47 kcal/mol HF vs. DFT) and θ = ±180° (lowest energy) .
  • Electronic effects : Conjugation between the benzylideneamino group and carbamate moiety is disrupted at non-planar conformers, altering reactivity toward nucleophiles or electrophiles .
    Experimental validation combines temperature-dependent NMR and X-ray crystallography to correlate computed conformers with observed solid-state structures .

How can contradictions in computational and experimental data (e.g., rotational barriers, HOMO-LUMO gaps) be resolved?

Advanced
Discrepancies between HF and DFT results (e.g., ΔE = 2.47 kcal/mol for rotational barriers) arise from HF’s neglect of electron correlation. Mitigation strategies include:

  • Multi-level modeling : Combine DFT (B3LYP) for geometry optimization with post-Hartree-Fock methods (e.g., MP2) for energy refinement .
  • Experimental benchmarking : Compare computed vibrational frequencies with FTIR/ Raman data, adjusting scaling factors (e.g., 0.963 for B3LYP/6-311++G(2d,2p)) .
  • Solvent effects : Incorporate polarizable continuum models (PCM) to simulate solvent interactions absent in gas-phase calculations .

What crystallographic insights are critical for understanding this compound derivatives?

Advanced
X-ray diffraction reveals:

  • Hydrogen bonding : Carbamate NH forms intermolecular H-bonds with carbonyl groups (e.g., N–H···O=C, ~2.8 Å), stabilizing crystal packing .
  • Torsional angles : Dihedral angles (e.g., C3–N5–C2–N3) vary between 10–20°, indicating partial conjugation loss in disordered structures .
  • Unit cell parameters : Monoclinic systems (e.g., space group C2/c, Z = 8) with cell dimensions a = 25.671 Å, b = 11.933 Å, c = 16.617 Å . Refinement using SHELXL and Olex2 ensures accurate disorder modeling .

How do electron-withdrawing substituents (e.g., Cl, CF₃) modify the biological activity of this compound analogs?

Advanced
Substituents at the benzylidene or phenyl rings alter:

  • Electrophilicity : Trifluoromethyl groups increase carbamate carbonyl reactivity, enhancing interactions with biological nucleophiles (e.g., serine proteases) .
  • Membrane permeability : Chloro substituents improve lipophilicity (logP ↑), as predicted by DFT-derived polarizability (α) and dipole moments (μ) .
  • Enzyme inhibition : Docking studies (AutoDock Vina) suggest CF₃ analogs bind PARP-1 with lower ΔG (~-9.2 kcal/mol) due to hydrophobic pocket interactions .

What strategies validate the synthetic purity and stability of this compound under storage?

Q. Basic

  • HPLC : Reverse-phase C18 columns (e.g., Purospher® STAR) with UV detection (λ = 254 nm) monitor degradation (e.g., hydrolysis to phenylurea) .
  • Accelerated stability studies : Incubate samples at 40°C/75% RH for 4 weeks; quantify impurities via LC-MS .
  • Microbial testing : Assess antifungal/antibacterial activity (MIC assays) to confirm bioactive stability .

Why do conflicting reports exist regarding the biological activity of this compound derivatives?

Advanced
Variability arises from:

  • Conformational polymorphism : Bioactive conformers (e.g., planar vs. twisted) may dominate in different assay conditions .
  • Metabolic differences : Hepatic microsome studies show species-dependent CYP450-mediated oxidation rates (e.g., human vs. murine models) .
  • Off-target effects : Thiourea analogs (e.g., [(Z)-benzylideneamino]thiourea) exhibit divergent enzyme inhibition profiles despite structural similarity .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(E)-benzylideneamino] N-phenylcarbamate
Reactant of Route 2
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[(E)-benzylideneamino] N-phenylcarbamate

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